molecular formula C7H6ClIO B1429757 (3-Chloro-4-iodophenyl)methanol CAS No. 166386-60-3

(3-Chloro-4-iodophenyl)methanol

Cat. No.: B1429757
CAS No.: 166386-60-3
M. Wt: 268.48 g/mol
InChI Key: GIYKBMUSYAKHGE-UHFFFAOYSA-N
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Description

(3-Chloro-4-iodophenyl)methanol is an organic compound with the molecular formula C7H6ClIO It is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-iodophenyl)methanol typically involves the halogenation of phenylmethanol derivatives. One common method is the iodination of 3-chlorobenzyl alcohol using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced techniques such as continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-4-iodophenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler phenylmethanol derivatives.

    Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: 3-Chloro-4-iodobenzaldehyde or 3-Chloro-4-iodobenzoic acid.

    Reduction: 3-Chlorophenylmethanol or 4-Iodophenylmethanol.

    Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Chloro-4-iodophenyl)methanol has several applications in scientific research, including:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of halogenated organic compounds’ effects on biological systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Chloro-4-iodophenyl)methanol involves its interaction with various molecular targets and pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to biological molecules. For example, the iodine atom may participate in halogen bonding, enhancing the compound’s ability to interact with specific enzymes or receptors. The hydroxymethyl group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    (3-Chlorophenyl)methanol: Lacks the iodine atom, resulting in different reactivity and applications.

    (4-Iodophenyl)methanol:

    (3-Bromo-4-iodophenyl)methanol: Contains a bromine atom instead of chlorine, which can alter its chemical properties and reactivity.

Uniqueness: (3-Chloro-4-iodophenyl)methanol is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This dual halogenation pattern can enhance the compound’s utility in various synthetic and research applications, making it a valuable compound in the field of organic chemistry.

Properties

IUPAC Name

(3-chloro-4-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYKBMUSYAKHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306324
Record name 3-Chloro-4-iodobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166386-60-3
Record name 3-Chloro-4-iodobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166386-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-iodobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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